3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one
Description
This heterocyclic compound features a 1,4-dihydropyridazin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-bromophenyl group. The 1-position of the dihydropyridazinone is attached to a 3-fluorophenyl substituent.
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYVWUKWWVXPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structural frameworks exhibit a range of pharmacological activities:
1. Anticancer Activity
- Derivatives of oxadiazole have shown promise as anticancer agents. For example, studies have reported that certain oxadiazole derivatives inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound may interact with cellular pathways relevant to tumor growth.
2. Antiviral Properties
- Some oxadiazole derivatives have demonstrated antiviral activity against various viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. This suggests potential applications in developing antiviral therapeutics.
3. Anti-inflammatory Effects
- Compounds containing oxadiazole rings are noted for their anti-inflammatory properties. They may act by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
4. Anticonvulsant Activity
- There is evidence suggesting that similar compounds can exhibit anticonvulsant effects in animal models. This activity is often assessed using picrotoxin-induced convulsion models . The specific interactions at the neuronal level warrant further investigation.
Case Studies
Several studies have explored the biological activities of similar compounds:
These case studies highlight the versatility of oxadiazole derivatives in medicinal applications.
Comparison with Similar Compounds
Dihydropyridazinone Derivatives
3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one ():
Differs by a methoxy (-OCH₃) group instead of fluorine on the phenyl ring. Methoxy is electron-donating, which may reduce electrophilicity compared to the target compound’s 3-fluorophenyl group. This substitution could alter solubility and binding affinity in biological systems.- 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one (): Substituted with dimethoxy and methylphenyl groups.
¹Calculated based on molecular formulas from evidence.
Pyrazole and Pyrimidine Derivatives
- 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one (): Features a pyrimidine-tri-one core with a bromophenyl group.
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Pyrazole core with bromo- and fluorophenyl groups.
Substituent Position and Electronic Effects
- 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (): Replaces the dihydropyridazinone with a piperidine ring. The basic nitrogen in piperidine increases solubility in acidic environments compared to the neutral dihydropyridazinone.
- 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): Substituted with a carboxylic acid group, enhancing water solubility but reducing membrane permeability relative to the target compound.
Key Research Findings and Trends
- Electronic Effects : Halogenated aryl groups (Br, F) in the target compound enhance electrophilicity and stability compared to methoxy or methyl analogs .
- Solubility: Piperidine and carboxylic acid derivatives (–10) exhibit higher aqueous solubility, whereas the target compound’s dihydropyridazinone core may favor lipid membrane penetration.
- Synthetic Accessibility : The target’s synthesis likely involves cyclocondensation of oxadiazole precursors, similar to methods in and , but requires precise halogenation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
